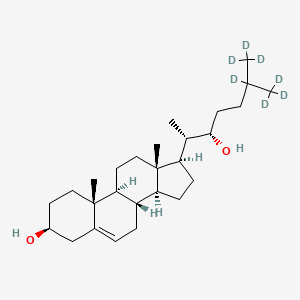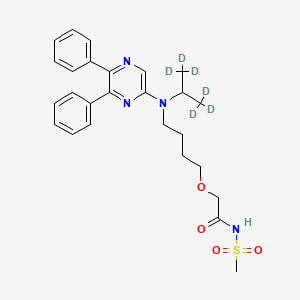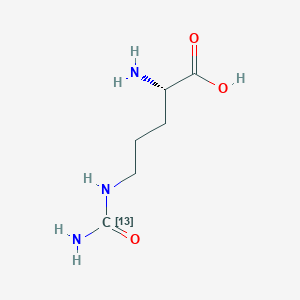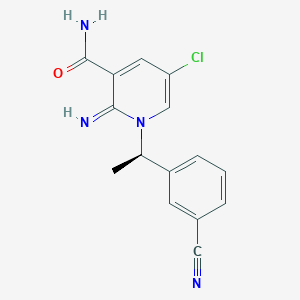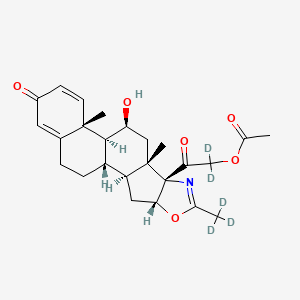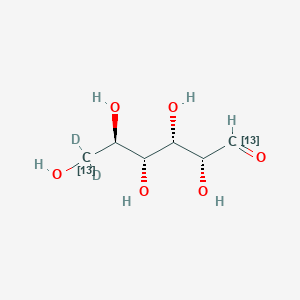
D-Glucose-13C2,d2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Glucose-13C2,d2, also known as Glucose-13C2,d2 or D- (+)-Glucose-13C2,d2, is a labeled form of D-Glucose where two carbon atoms are replaced with the carbon-13 isotope and two hydrogen atoms are replaced with deuterium. This compound is a monosaccharide and an important carbohydrate in biology. It serves as a carbohydrate sweetener and is a critical component of general metabolism, acting as a key signal molecule related to cellular metabolic states and stress responses .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of D-Glucose-13C2,d2 involves the incorporation of stable heavy isotopes of hydrogen (deuterium) and carbon (carbon-13) into the glucose molecule. This is typically achieved through chemical synthesis methods that introduce these isotopes at specific positions in the glucose molecule. The reaction conditions often involve the use of labeled precursors and specific catalysts to ensure the selective incorporation of the isotopes .
Industrial Production Methods
Industrial production of this compound is carried out using advanced chemical synthesis techniques. These methods involve the use of labeled starting materials and controlled reaction conditions to achieve high yields and purity of the labeled glucose. The production process is designed to ensure the consistent incorporation of the isotopes and to minimize any potential impurities .
Análisis De Reacciones Químicas
Types of Reactions
D-Glucose-13C2,d2 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are similar to those of regular D-Glucose but are monitored using techniques that can detect the labeled isotopes.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reaction conditions are typically mild to preserve the integrity of the labeled isotopes .
Major Products
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may produce labeled gluconic acid, while reduction reactions may yield labeled sorbitol .
Aplicaciones Científicas De Investigación
D-Glucose-13C2,d2 is widely used in scientific research due to its labeled isotopes. Some of its applications include:
Chemistry: Used as a tracer in metabolic studies to track the pathways of glucose metabolism.
Biology: Employed in studies of cellular metabolism and signaling pathways.
Medicine: Utilized in research on glucose utilization and metabolic disorders.
Industry: Applied in the development of new pharmaceuticals and in the study of drug metabolism
Mecanismo De Acción
The mechanism of action of D-Glucose-13C2,d2 involves its role as a glucose analog. It is taken up by cells through glucose transporters and participates in metabolic pathways similar to regular glucose. The labeled isotopes allow researchers to track its movement and transformation within the cell, providing insights into glucose metabolism and its regulation .
Comparación Con Compuestos Similares
Similar Compounds
- D-Glucose-13C6
- D-Glucose-1,2-13C2
- D-Glucose-1-13C
- D-Glucose-2-13C
Uniqueness
D-Glucose-13C2,d2 is unique due to the specific positions of the carbon-13 and deuterium labels. This specific labeling allows for detailed studies of glucose metabolism and provides unique insights that other labeled glucose compounds may not offer .
Propiedades
Fórmula molecular |
C6H12O6 |
|---|---|
Peso molecular |
184.15 g/mol |
Nombre IUPAC |
(2R,3S,4R,5R)-6,6-dideuterio-2,3,4,5,6-pentahydroxy(1,6-13C2)hexanal |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6+/m0/s1/i1+1,2+1D2 |
Clave InChI |
GZCGUPFRVQAUEE-XNSWDWNISA-N |
SMILES isomérico |
[2H][13C]([2H])([C@H]([C@H]([C@@H]([C@H]([13CH]=O)O)O)O)O)O |
SMILES canónico |
C(C(C(C(C(C=O)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





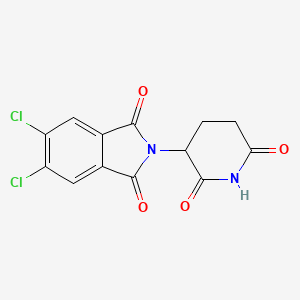

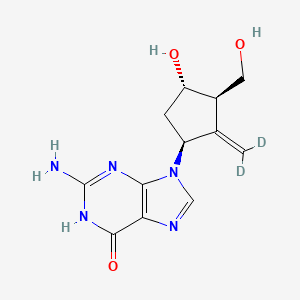
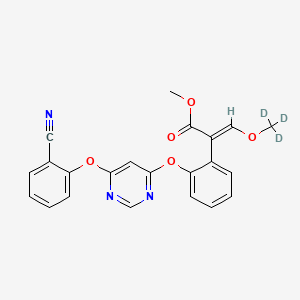
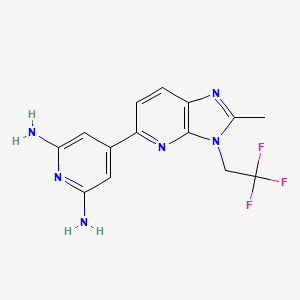
![N-[9-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-(4-propan-2-ylphenoxy)acetamide](/img/structure/B12410718.png)
